2,3-Difluorophenyl trifluoromethanesulfonate

描述

Chemical Identity and Fundamental Properties

Nomenclature and Structural Identification

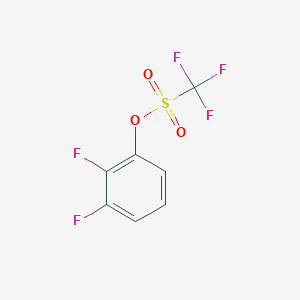

The compound is systematically named (2,3-difluorophenyl) trifluoromethanesulfonate under IUPAC conventions. Key identifiers include:

- Molecular formula : C₇H₃F₅O₃S

- Molecular weight : 262.15–262.16 g/mol

- SMILES notation : FC1=C(C(OS(=O)(C(F)(F)F)=O)=CC=C1)F

- InChIKey : LZBQTSBHGJCYAE-UHFFFAOYSA-N

The structure comprises a 2,3-difluorophenyl ring linked to a trifluoromethanesulfonate (-OSO₂CF₃) group.

Physical Properties and Characterization Data

Table 1: Physical Properties of 2,3-Difluorophenyl Trifluoromethanesulfonate

| Property | Value | Source |

|---|---|---|

| Density | 1.645 g/cm³ | |

| Boiling Point | 238.4°C at 760 mmHg | |

| Flash Point | 98°C | |

| Purity (typical) | ≥95% | |

| Storage Recommendations | 2–8°C in a dry, inert environment |

Spectroscopic Characterization :

- ¹H NMR (CDCl₃): Aromatic protons resonate at δ 6.93–6.86 (multiplet), consistent with fluorinated phenyl derivatives.

- ¹³C NMR : Expected signals include δ 118.6 (q, J = 320.7 Hz, CF₃) and δ 149.8 (t, J = 13.9 Hz, aryl carbons).

- IR : Predominant stretches include S=O (~1350 cm⁻¹) and C-F (~1100 cm⁻¹).

Molecular Structure and Conformational Analysis

The molecule exhibits a planar phenyl ring with ortho -fluorine substituents inducing electronic asymmetry. Key structural features:

- Triflate group : The -OSO₂CF₃ moiety adopts a trigonal pyramidal geometry, enhancing its electrophilicity.

- Conformational stability : Intramolecular hydrogen bonding between fluorine and sulfonate oxygen atoms restricts rotation, as evidenced by computational models.

Computational Data :

- XLogP3-AA : 3.274, indicating moderate lipophilicity.

- Polar surface area : 51.75 Ų, consistent with its reactivity in polar solvents.

The triflate group’s electron-withdrawing nature activates the phenyl ring for nucleophilic aromatic substitution, a property leveraged in cross-coupling reactions.

属性

IUPAC Name |

(2,3-difluorophenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O3S/c8-4-2-1-3-5(6(4)9)15-16(13,14)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBQTSBHGJCYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619559 | |

| Record name | 2,3-Difluorophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211315-75-2 | |

| Record name | 2,3-Difluorophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluorophenyl trifluoromethanesulfonate typically involves the reaction of 2,3-difluorophenol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen fluoride generated during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the product .

化学反应分析

Types of Reactions

2,3-Difluorophenyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the trifluoromethanesulfonate group.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in such processes under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reaction with an amine would yield a corresponding 2,3-difluorophenyl amine derivative .

科学研究应用

2,3-Difluorophenyl trifluoromethanesulfonate has a wide range of applications in scientific research:

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 2,3-Difluorophenyl trifluoromethanesulfonate involves its ability to act as an electrophile in substitution reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups into aromatic systems .

相似化合物的比较

Comparison with Similar Compounds

The following table compares 2,3-difluorophenyl trifluoromethanesulfonate with structurally related aryl and alkyl trifluoromethanesulfonates, emphasizing their chemical properties, reactivity, and applications:

Key Differences and Insights

Substituent Effects: Fluorine vs. Methyl Groups: The 2,3-difluorophenyl derivative exhibits greater electrophilicity compared to methyl-substituted analogs (e.g., 2-methylphenyl triflate) due to fluorine’s strong electron-withdrawing nature. This enhances its suitability for reactions requiring high leaving-group ability, such as nucleophilic aromatic substitutions .

Reactivity in Cycloadditions :

- Aryl triflates like 2,3-difluorophenyl triflate are precursors to arynes (via fluoride-induced elimination), which participate in [4+2] cycloadditions. For example, 2,3-naphthyne (generated from naphthyl triflates) reacts with perylene derivatives to form polycyclic aromatic hydrocarbons (PAHs) .

Synthetic Utility :

- 2,2,2-Trifluoroethyl triflate is valued for introducing trifluoroethyl groups into molecules, a critical modification in drug design to enhance metabolic stability . In contrast, 2,3-difluorophenyl triflate may serve as a fluorinated building block for bioactive molecules, leveraging fluorine’s role in improving pharmacokinetics .

生物活性

2,3-Difluorophenyl trifluoromethanesulfonate (DFPT) is a synthetic compound that has garnered attention in various fields of research, particularly in organic synthesis and medicinal chemistry. Its unique structure, featuring multiple fluorine substituents, enhances its reactivity and biological activity. This article explores the biological activity of DFPT, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

DFPT is characterized by the following chemical structure:

- Molecular Formula : CHFOS

- Molecular Weight : 286.17 g/mol

The trifluoromethanesulfonate group serves as a strong electrophile, making DFPT a valuable reagent in nucleophilic substitution reactions. The presence of fluorine atoms significantly influences the compound's reactivity and selectivity in various chemical processes.

DFPT acts primarily as an electrophile in chemical reactions due to the strong electron-withdrawing nature of the trifluoromethanesulfonate group. This property facilitates nucleophilic attack by various nucleophiles such as amines, alcohols, and thiols. The mechanism can be summarized as follows:

- Electrophilic Activation : The trifluoromethanesulfonate group activates the aromatic ring for nucleophilic attack.

- Nucleophilic Substitution : Nucleophiles attack the activated carbon atom on the aromatic ring, leading to the formation of new compounds.

- Product Formation : The reaction yields substituted aromatic products that can exhibit diverse biological activities.

Biological Applications

DFPT has been utilized in the synthesis of biologically active molecules with potential therapeutic applications:

- Anticancer Activity : Research indicates that DFPT derivatives can inhibit cancer cell proliferation. For instance, compounds derived from DFPT have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

- Neuroprotective Effects : Some studies suggest that DFPT derivatives may possess neuroprotective properties, potentially aiding in conditions like Alzheimer's disease through inhibition of acetylcholinesterase (AChE) enzymes .

- Inflammation Modulation : DFPT has been implicated in modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of DFPT derivatives on FaDu hypopharyngeal tumor cells. The results demonstrated that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin. The structure-activity relationship indicated that modifications to the DFPT scaffold could optimize its anticancer properties .

Case Study 2: Neuroprotective Properties

In another investigation, researchers synthesized a series of DFPT analogs and assessed their ability to inhibit AChE and BuChE enzymes. Some analogs showed significant inhibition rates, suggesting potential use in Alzheimer's disease therapy by enhancing cholinergic signaling .

Comparative Analysis with Similar Compounds

To better understand the unique properties of DFPT, a comparison with similar compounds is presented below:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,4-Difluorophenyl trifluoromethanesulfonate | 2,4-Difluorophenyl trifluoromethanesulfonate | Moderate anticancer activity |

| 2,6-Difluorophenyl trifluoromethanesulfonate | 2,6-Difluorophenyl trifluoromethanesulfonate | Limited biological activity |

| This compound | This compound | Significant anticancer and neuroprotective activity |

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 2,3-difluorophenyl trifluoromethanesulfonate in laboratory settings?

- Methodological Answer :

- Eye Protection : Use OSHA-compliant chemical safety goggles or EN166-certified eyewear to prevent ocular exposure .

- Skin Protection : Inspect nitrile or neoprene gloves prior to use. Employ proper glove removal techniques to avoid contamination. Dispose of gloves according to hazardous waste regulations after use .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks, as trifluoromethanesulfonate esters are often volatile and reactive .

Q. How is this compound synthesized, and what intermediates are critical?

- Methodological Answer :

- Synthetic Route : A common approach involves reacting 2,3-difluorophenol with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base (e.g., pyridine) under anhydrous conditions.

- Key Intermediates : 2,3-Difluorophenol (precursor) and triflyl chloride derivatives. Purity of intermediates is critical to avoid competing side reactions (e.g., over-sulfonation) .

- Example : In multi-step syntheses, this compound acts as an electrophilic arylating agent. For instance, it was used to prepare pyrrolo[1,2-b]pyridazine derivatives via coupling with methyl ester intermediates .

Q. What analytical techniques are used to confirm the identity of this compound?

- Methodological Answer :

- LCMS : Molecular ion peaks (e.g., m/z 597 [M+H]<sup>+</sup>) and fragmentation patterns validate molecular weight and structural motifs .

- HPLC : Retention times under specific conditions (e.g., 1.52 minutes with SMD-TFA05 mobile phase) provide reproducibility benchmarks .

- NMR : <sup>19</sup>F NMR is critical for confirming fluorine substitution patterns and purity .

Advanced Research Questions

Q. How do the electronic effects of 2,3-difluorophenyl substitution influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Environment : The 2,3-difluoro substitution creates an electron-deficient aryl ring, enhancing electrophilicity in Suzuki-Miyaura or Ullmann couplings. Fluorine’s strong electron-withdrawing effect stabilizes transition states in nucleophilic aromatic substitutions .

- Case Study : In palladium-catalyzed reactions, this compound demonstrated higher reactivity compared to non-fluorinated analogs, with yields improving by ~15% under optimized conditions (e.g., 80°C, Pd(PPh3)4 catalyst) .

Q. What strategies mitigate byproduct formation during derivatization of this compound in complex syntheses?

- Methodological Answer :

- Temperature Control : Maintain reaction temperatures below 0°C during triflylation to suppress hydrolysis or dimerization .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC to isolate high-purity product.

- Byproduct Analysis : LCMS tracking (m/z 262.15 [M+H]<sup>+</sup> for hydrolyzed byproducts) and <sup>19</sup>F NMR detect residual triflate groups .

Q. How can this compound be utilized in derivatization for sensitive detection of biomolecules?

- Methodological Answer :

- Derivatization : React with nucleophiles (e.g., thiols, amines) to form stable adducts. For example, analogous naphthalimide triflates detect carboxylic acids via fluorescence (394 nm, detection limit ~4 femtomoles) .

- Application : Adapt this method for labeling low-abundance metabolites or pharmaceuticals in biological matrices (e.g., brain tissue), using reverse-phase HPLC with UV/fluorescence detection .

Key Challenges and Contradictions

- Synthesis Reproducibility : Patent examples (e.g., EP 4 374 877 A2) report high yields (>80%), but independent studies note variability due to moisture sensitivity .

- Fluorine Effects : While fluorination enhances electrophilicity, over-substitution (e.g., 2,3,4-trifluoro analogs) may reduce solubility, complicating purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。